molecular formula C24H27N7O3S B4560940 {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE

{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE

Cat. No.: B4560940
M. Wt: 493.6 g/mol
InChI Key: HJAOLCXCBAPMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE is a complex organic compound that features a combination of pyrazole, piperazine, and quinoline moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. The process may start with the preparation of individual moieties, followed by their coupling under specific conditions. Common reagents might include sulfonyl chlorides, piperazine derivatives, and quinoline precursors. Reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, purification steps, and waste management are crucial to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or quinoline rings.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the piperazine or quinoline moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industrial applications, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
  • {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-ISOQUINOLYL]METHANONE

Uniqueness

The uniqueness of {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE lies in its specific combination of functional groups and structural motifs, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3S/c1-4-30-16-18(14-26-30)22-13-20(19-7-5-6-8-21(19)27-22)24(32)29-9-11-31(12-10-29)35(33,34)23-15-25-28(3)17(23)2/h5-8,13-16H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAOLCXCBAPMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C5=C(N(N=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Reactant of Route 2
Reactant of Route 2
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Reactant of Route 3
Reactant of Route 3
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Reactant of Route 4
Reactant of Route 4
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Reactant of Route 5
Reactant of Route 5
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE
Reactant of Route 6
Reactant of Route 6
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.